molecular formula C8H14O3 B3012662 (R)-2-Cyclohexyl-2-hydroxyacetic acid CAS No. 53585-93-6

(R)-2-Cyclohexyl-2-hydroxyacetic acid

Cat. No. B3012662
CAS RN: 53585-93-6
M. Wt: 158.197
InChI Key: RRDPWAPIJGSANI-SSDOTTSWSA-N
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Description

Synthesis Analysis

The synthesis of cyclohexane derivatives can be complex, involving multiple steps to ensure the correct stereochemistry. For instance, the scalable preparation of both enantiomers of 2-(1-hydroxy-2-oxocyclohexyl)acetic acid was reported using environmentally benign conditions, highlighting the importance of green chemistry in synthesis . Another study describes the stereospecific synthesis of (R)-2-hydroxy-2-phenylpropionic acid and its cyclohexyl derivative, which is closely related to the compound of interest . These methods emphasize the need for precise control over the reaction conditions to achieve the desired enantiomer.

Molecular Structure Analysis

The molecular structure of cyclohexane derivatives is crucial for their reactivity and physical properties. The crystal structures of related compounds, such as 2-hydroxy-1-cyclohexanecarboxylic acid, have been determined, revealing patterns of supramolecular self-assembly and hydrogen bonding that are essential for understanding the behavior of these molecules . These structural analyses are vital for predicting the properties and reactivity of "(R)-2-Cyclohexyl-2-hydroxyacetic acid".

Chemical Reactions Analysis

Cyclohexane derivatives undergo various chemical reactions that are influenced by their molecular structure. For example, the reaction of 2-cyclohexenone with trifluoroperoxyacetic acid leads to 2-hydroxyadipic acid, demonstrating the reactivity of the cyclohexene ring . Understanding these reaction pathways is important for the development of new synthetic routes and for predicting the behavior of "this compound" in different chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexane derivatives, such as solubility, melting point, and reactivity, are determined by their molecular structure. Optically pure cyclohexanol derivatives have been used for molecular recognition, indicating the importance of chirality in the physical properties of these compounds . Additionally, the synthesis of functionalized cycloalkene skeletons, like those in GS4104, showcases the diverse reactivity and potential applications of these molecules . These studies provide a foundation for understanding the properties of "this compound" and its potential uses in various applications.

Scientific Research Applications

1. Enantioselective Synthesis

(R)-2-Cyclohexyl-2-hydroxyacetic acid has been utilized in the enantioselective synthesis of other compounds. For example, it was used in the total synthesis of (R)-α-lipoic acid, demonstrating its potential in producing enantiomerically pure compounds. The process involved thermodynamically controlled deracemization, which converted racemic 2-(2-methoxyethyl)cyclohexanone to the R-isomer in high yield and excellent enantiomeric excess (Kaku et al., 2010).

2. Synthesis of Chiral Ligands

This compound and related compounds have been synthesized as chiral ligands. These compounds have shown utility in asymmetric aldol-type reactions, indicating their importance in the field of asymmetric synthesis (Bolm et al., 2002).

3. Use in Molecular Recognition

Optically pure variants of this compound have been used as chiral solvating agents for molecular recognition of enantiomers of acids. This application is significant in analytical chemistry, particularly in the detection and quantitative determination of isomers using techniques like NMR and fluorescence spectroscopy (Khanvilkar & Bedekar, 2018).

4. Production of Biocompatible Nanoparticles

This compound derivatives have been used in the formation of biocompatible nanoparticles. These nanoparticles have potential applications as optical probes, particularly in bioimaging, due to their ability to be sensitized using visible radiation, which is less harmful to tissues (Piccinelli et al., 2023).

5. Role in Organic Synthesis and Catalysis

The compound and its derivatives have been involved in various organic synthesis processes. This includes its use in the ruthenium-catalyzed oxidation of alkanes to produce ketones and alcohols, showcasing its role in catalytic reactions and organic synthesis (Murahashi et al., 2000).

6. Synthesis of Enantiomerically Pure Compounds

Efficient, scalable preparation of enantiomerically pure forms of this compound has been reported, which is important for applications requiring high stereochemical purity. These methods emphasize environmentally benign conditions and high yields (Vamos & Kobayashi, 2008).

Mechanism of Action

Mode of Action

The compound’s mechanism of action involves its ability to undergo stereoselective reactions, leading to the formation of specific enantiomers with high optical purity . This enables researchers to access enantiomerically pure compounds, which can be crucial in the development of pharmaceuticals and other chemical products.

Future Directions

The future directions for research into AHAs and similar compounds could involve exploring their potential uses in medicine and industry, as well as developing more efficient methods for their synthesis .

properties

IUPAC Name

(2R)-2-cyclohexyl-2-hydroxyacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O3/c9-7(8(10)11)6-4-2-1-3-5-6/h6-7,9H,1-5H2,(H,10,11)/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRDPWAPIJGSANI-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@H](C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53585-93-6
Record name (2R)-2-cyclohexyl-2-hydroxyacetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 200 mL methanol were added 38.0 g mandelic acid, 2.5 mL acetic acid, and 7.5 g rhodium on carbon (5%, Engelhard 5864). The mixture was sealed in an autoclave, purged with nitrogen, and then filled with hydrogen gas. Hydrogenation was carried out at room temperature for 8 hours at 1400 psi hydrogen. The reaction mixture was then removed from the autoclave and filtered. The filtrate was concentrated and recrystallized from toluene. The colorless crystals were collected by filtration and dried under vacuum to give 31.8 g (80.5%) of racemic 2-cyclohexyl-2-hydroxyacetic acid. 1H NMR (DMSO-d6): δ (ppm) 3.71 (d, 1H), 1.66-1.55 (m, 6H), 1.16-1.09 (m, 5H). 13C NMR (DMSO-d6): δ (ppm) 175.27, 74.19, 41.15, 28.86, 26.74, 25.84, 25.76, 25.57. IR (KBr): ν (cm−1) 3440, 2933, 2856, 1718, 1450, 1280, 1255, 1230, 1103. Anal. Calcd. for C8H14O3: C, 60.74; H, 8.92. Found: C, 61.12; H, 9.28. mp 135-136° C.
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
catalyst
Reaction Step One
Quantity
2.5 mL
Type
solvent
Reaction Step One

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